molecular formula C12H16N2O2 B7988244 Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No.: B7988244
M. Wt: 220.27 g/mol
InChI Key: SVJUGGPMGRDVBL-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{3{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 .... One common method includes the cyclization of hydrazine derivatives with cyclopropyl carboxylic acid derivatives in the presence of a suitable catalyst[{{{CITATION{{{_3{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as amines or alcohols.

  • Substitution: Generation of various substituted indazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indazole core is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has shown potential in biological studies, particularly in the modulation of various biological pathways.

Medicine: Indazole derivatives, including this compound, have been investigated for their medicinal properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

  • Indazole: A structurally similar compound with various biological activities.

  • Tetrahydroindazole: Another related compound with potential medicinal properties.

Uniqueness: Methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)8-4-5-10-9(6-8)11(14-13-10)7-2-3-7/h7-8H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJUGGPMGRDVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1)C(=NN2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 3-(cyclopropanecarbonyl)-4-oxocyclohexanecarboxylic acid (36.0 g, 0.15 mol) in EtOH (95%, 300 mL) was added hydrazine hydrate (23.0 g, 0.39 mol) at 0° C. The reaction mixture was stirred 18 h at rt. The solvent was concentrated in vacuum to give methyl 3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (35.0 g). The compound was used in the next reaction without further purification.
Name
3-(cyclopropanecarbonyl)-4-oxocyclohexanecarboxylic acid
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

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